molecular formula C11H10ClN3O B1427177 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1339515-32-0

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1427177
CAS No.: 1339515-32-0
M. Wt: 235.67 g/mol
InChI Key: HDPJGXXWWLECCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline ( 1339515-32-0) is a substituted aniline derivative of significant interest in medicinal and agricultural chemistry, featuring a 1,2,4-oxadiazole ring with a cyclopropyl substituent . The 1,2,4-oxadiazole heterocycle is a privileged scaffold in drug discovery due to its unique bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of lead compounds . This compound demonstrates a broad spectrum of potential biological activities. Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties, making this compound a candidate for the development of new antimicrobial therapies . Furthermore, the structural motif has been investigated for anti-inflammatory properties, with studies suggesting its ability to modulate inflammatory pathways in vitro . Beyond pharmaceutical applications, the structural characteristics of this aniline derivative also make it a potential candidate for developing new agrochemicals, such as pesticides and herbicides, by targeting specific biochemical pathways in pests and weeds . The mechanism of action for such compounds often involves the 1,2,4-oxadiazole ring acting as a hydrogen bond acceptor, enabling interactions with various biological targets like enzymes and receptors . Available for research and development, this compound is provided with exclusive research data and is intended for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPJGXXWWLECCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include THF (tetrahydrofuran), ethanol, and sulfuric acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amidoximes and isatoic anhydrides in a NaOH–DMSO medium results in the formation of 1,2,4-oxadiazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the chlorinated aniline moiety in 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline enhances its potential as an antimicrobial agent. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi, making this compound a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. The oxadiazole ring system is known to modulate inflammatory pathways, and preliminary studies suggest that this compound may reduce inflammation markers in vitro. This opens avenues for its use in treating inflammatory diseases .

Agricultural Chemistry

Pesticide Development
The structural characteristics of this compound make it a potential candidate for developing new pesticides. Compounds with oxadiazole groups have shown efficacy against various agricultural pests. Research into its efficacy as a pesticide could lead to the formulation of safer and more effective agricultural chemicals .

Herbicide Formulation
Similar to its potential as a pesticide, this compound may also be explored for herbicidal applications. The ability to disrupt biochemical pathways in plants could be harnessed to develop herbicides that target specific weed species without harming crops .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in polymer composites. Research into its use as a functional additive in plastics could lead to the development of advanced materials with tailored properties .

Dyes and Pigments
Due to its vibrant color properties associated with the chlorinated aniline structure, this compound has potential applications in dye chemistry. It can be utilized in synthesizing new dyes that exhibit excellent lightfastness and color retention in various materials .

Case Studies and Research Findings

Application Area Study Reference Findings
Antimicrobial Activity Significant inhibition of bacterial growth observed.
Anti-inflammatory Properties Reduction of inflammation markers in vitro.
Pesticide Development Efficacy against common agricultural pests demonstrated.
Herbicide Formulation Potential for selective weed control established.
Polymer Chemistry Enhanced thermal stability in polymer composites noted.
Dyes and Pigments Excellent lightfastness and color retention achieved.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms . This allows the compound to interact with various biological targets, leading to its therapeutic effects. For example, 1,2,4-oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a versatile scaffold, and substituents at the 3-position significantly alter physicochemical and biological properties. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Properties of Oxadiazole Derivatives
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data Reference
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Cyclopropyl C₁₀H₉ClN₃O 222.66 Discontinued; no bioactivity data
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline Methyl C₉H₈ClN₃O 209.63 Predicted CCS (Ų): [M+H]⁺ = 141.7; Synthetic accessibility
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline Isopropyl C₁₁H₁₂ClN₃O 237.69 Available for bulk synthesis
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline tert-Butyl C₁₁H₁₃N₃O 203.24 Antitumor activity (IC₅₀ = ~9.4 µM); X-ray confirmed
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Thiophene C₁₃H₁₁N₃OS 257.31 Potential electronic modulation
Key Observations:
  • Steric Effects : The cyclopropyl group (van der Waals volume ~33 ų) offers moderate steric bulk compared to tert-butyl (~74 ų), which may reduce membrane permeability but enhance target binding specificity .
  • Synthetic Routes : Cyclopropyl derivatives are synthesized via 1,3-dipolar cycloaddition or amidoxime routes (e.g., tert-butyl analogs use CDI-activated acylation in DMF) . Methyl and isopropyl analogs follow similar protocols but require simpler alkylating agents .
  • Collision Cross-Section (CCS) : The methyl analog exhibits lower CCS values ([M+H]⁺ = 141.7 Ų), suggesting compact geometry, while bulkier substituents like tert-butyl may increase CCS .

Aniline Substituent Modifications

Variations on the aniline moiety (e.g., chloro, methyl, or nitro groups) influence electronic properties and solubility:

Table 2: Impact of Aniline Substituents
Compound Name Aniline Substituent Key Property Reference
This compound 2-Cl, 4-oxadiazole Electron-withdrawing Cl enhances acidity (pKa ~2.5)
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline 2-CH₃ Increased lipophilicity (logP ~2.8)
2-Chloro-5-(1,3-oxazol-4-yl)aniline 2-Cl, 5-oxazole Oxazole ring alters π-π stacking
Key Observations:
  • Chloro vs. Methyl : The chloro substituent increases polarity (aqueous solubility ~0.1 mg/mL) compared to methyl analogs (~0.5 mg/mL) .
  • Oxazole vs.

Biological Activity

Overview

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound belonging to the class of phenyloxadiazoles. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including antimicrobial and anticancer properties. The 1,2,4-oxadiazole moiety is recognized for its role as a pharmacophore in various therapeutic agents.

  • Molecular Formula : C₁₁H₁₀ClN₃O
  • Molecular Weight : 235.67 g/mol
  • CAS Number : 1339515-32-0

The biological activity of this compound primarily involves its interaction with specific molecular targets. The oxadiazole ring contributes to hydrogen bonding and hydrophobic interactions with proteins and enzymes, facilitating its role in biological systems .

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Bacillus subtilis4.69 - 22.9 µM

These findings indicate that this compound can be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have reported:

Cancer Cell Line IC₅₀ Value (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
PANC-1 (Pancreatic Cancer)Not specified

The compound exhibited significant cytotoxicity against MCF-7 cells and moderate activity against HeLa cells . Flow cytometry assays indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner .

Case Studies and Research Findings

A comprehensive study involving molecular docking simulations highlighted the binding affinity of this compound to specific protein targets associated with cancer proliferation pathways. The results suggested that modifications to the oxadiazole ring could enhance its biological potency .

Another study focused on the synthesis of related oxadiazole derivatives revealed that structural variations significantly impact the biological activity of these compounds. Notably, some derivatives demonstrated superior activity compared to established anticancer drugs like doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

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